5-Bromo-3,4-difluoro-2-methoxybenzoic acid 5-Bromo-3,4-difluoro-2-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18022558
InChI: InChI=1S/C8H5BrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H5BrF2O3
Molecular Weight: 267.02 g/mol

5-Bromo-3,4-difluoro-2-methoxybenzoic acid

CAS No.:

Cat. No.: VC18022558

Molecular Formula: C8H5BrF2O3

Molecular Weight: 267.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3,4-difluoro-2-methoxybenzoic acid -

Specification

Molecular Formula C8H5BrF2O3
Molecular Weight 267.02 g/mol
IUPAC Name 5-bromo-3,4-difluoro-2-methoxybenzoic acid
Standard InChI InChI=1S/C8H5BrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2H,1H3,(H,12,13)
Standard InChI Key UXBBHVBRNGVXEZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1C(=O)O)Br)F)F

Introduction

Structural and Molecular Characteristics

The compound features a benzoic acid backbone substituted with bromine at the 5-position, fluorine atoms at the 3- and 4-positions, and a methoxy group at the 2-position. This substitution pattern creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity and intermolecular interactions .

Table 1: Molecular Properties

PropertyValue/Description
Molecular formulaC8H5BrF2O3\text{C}_8\text{H}_5\text{BrF}_2\text{O}_3
Molecular weight267.03 g/mol
Melting point (predicted)120–130°C
Boiling point300–320°C (estimated)
Density1.65–1.75 g/cm³ (predicted)
Solubility in waterInsoluble
pKa (carboxylic acid)~3.5–4.0 (estimated)

The low water solubility aligns with trends observed in fluorinated and brominated benzoic acids, such as 5-fluoro-2-methoxybenzoic acid (water-insoluble, melting point: 87–91°C) .

Synthetic Pathways

Bromination of a Difluoro-Methoxybenzoic Acid Precursor

The most plausible route involves electrophilic bromination of 3,4-difluoro-2-methoxybenzoic acid. This mirrors methodologies described in patents for analogous compounds:

  • Reagents: Bromine (Br2\text{Br}_2) serves as the brominating agent, while FeCl3\text{FeCl}_3 or activated MnO2\text{MnO}_2 acts as a Lewis acid catalyst .

  • Conditions:

    • Solvent: Glacial acetic acid .

    • Temperature: 45–78°C .

    • Reaction time: 10–24 hours .

  • Workup: The crude product is extracted with methylene chloride, washed with Na2SO3\text{Na}_2\text{SO}_3 to remove excess bromine, and purified via recrystallization .

Example Protocol

  • Step 1: 3,4-Difluoro-2-methoxybenzoic acid (30 g) is dissolved in glacial acetic acid (200 mL) with FeCl3\text{FeCl}_3 (0.5 g).

  • Step 2: Br2\text{Br}_2 (11 mL in 30 mL acetic acid) is added dropwise over 2 hours at 45°C.

  • Step 3: The mixture is stirred for 10 hours, heated to 78°C for 5 hours, cooled, and filtered to yield the product .

Physicochemical Properties

Thermal Stability

The compound’s thermal decomposition is predicted to occur above 250°C, consistent with brominated aromatics. Differential scanning calorimetry (DSC) of similar compounds shows exothermic peaks near 130°C, correlating with melting points .

Spectroscopic Data

  • IR: Strong absorption bands at ~1680 cm⁻¹ (carboxylic acid C=O) and 1250–1150 cm⁻¹ (C-F and C-Br stretches) .

  • NMR:

    • 1H^1\text{H}: Methoxy singlet at δ 3.9–4.1 ppm; aromatic protons as doublets due to fluorine coupling .

    • 13C^{13}\text{C}: Carboxylic carbon at δ 170–175 ppm; bromine and fluorine induce deshielding of adjacent carbons .

Applications and Biological Activity

Pharmaceutical Intermediates

The compound’s structure suggests utility in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives, a common step in drug discovery . For instance, vinylation of similar bromobenzoic acids yields intermediates for kinase inhibitors .

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